molecular formula C13H19NO2 B2740286 tert-butyl N-[(3-methylphenyl)methyl]carbamate CAS No. 179876-20-1

tert-butyl N-[(3-methylphenyl)methyl]carbamate

Cat. No.: B2740286
CAS No.: 179876-20-1
M. Wt: 221.3
InChI Key: BWIWNCKYTQDJRE-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-methylphenyl)methyl]carbamate: is an organic compound with the molecular formula C13H19NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a 3-methylphenylmethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(3-methylphenyl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[(3-methylphenyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of carbamate hydrolysis by various enzymes .

Medicine: Its structural features make it a valuable scaffold for designing bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for carbamate-hydrolyzing enzymes, leading to the formation of corresponding amine and carbon dioxide. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • tert-butyl N-methyl-N-(3-methylphenyl)carbamate
  • tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
  • tert-butyl N-[(3-chlorophenyl)methyl]carbamate

Comparison: tert-butyl N-[(3-methylphenyl)methyl]carbamate is unique due to the presence of the 3-methylphenylmethyl group, which imparts specific steric and electronic properties. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

tert-butyl N-[(3-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIWNCKYTQDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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